tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate

Stereochemistry Chiral Synthesis Medicinal Chemistry

tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate (CAS 2138038-56-7) is a spirocyclic carbamate building block featuring a 7-oxaspiro[3.5]nonane core, a 3-hydroxy substituent, and an N-Boc-protected amine at the 1-position. With a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol, the compound serves as a conformationally constrained intermediate for medicinal chemistry.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 2138038-56-7
Cat. No. B2356073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate
CAS2138038-56-7
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C12CCOCC2)O
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-10(15)13(9)4-6-17-7-5-13/h9-10,15H,4-8H2,1-3H3,(H,14,16)
InChIKeyHMHYBCRJLNPUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate CAS 2138038-56-7: Core Structural and Functional Baseline for Procurement Evaluation


tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate (CAS 2138038-56-7) is a spirocyclic carbamate building block featuring a 7-oxaspiro[3.5]nonane core, a 3-hydroxy substituent, and an N-Boc-protected amine at the 1-position. With a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol, the compound serves as a conformationally constrained intermediate for medicinal chemistry . Its structure places it within a class of oxaspirocyclic carbamates that have demonstrated utility as P2 ligands in HIV-1 protease inhibitor design, where spirocyclic rigidity and stereochemistry critically modulate target binding . The compound is supplied at >=95% purity (catalog no. CM770106) and is intended for research and further manufacturing use .

Why Generic Substitution of tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate CAS 2138038-56-7 with Close Analogs Carries Quantifiable Risk


Within the 7-oxaspiro[3.5]nonane carbamate family, small structural variations—regiochemistry of the carbamate, oxidation state at the 3-position, and stereochemical definition—generate distinct compounds with non-interchangeable properties . The hydroxy group at position 3 provides a hydrogen-bond donor not present in the 3-oxo analog, while the 1-yl carbamate placement yields a different three-dimensional presentation of the Boc-protected amine compared to 2-yl or 5-yl isomers. Crucially, the stereochemistry at the 1- and 3-positions creates four possible diastereomers; the undefined stereochemistry of CAS 2138038-56-7 means the product is a mixture of all four, whereas the defined (1R,3R) racemate (CAS 2408938-03-2) contains only two enantiomers . These differences directly affect synthetic planning, SAR interpretation, and procurement specifications.

Quantitative Differentiation Evidence for tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate CAS 2138038-56-7 vs. Top 4 Structural Analogs


Stereochemical Composition: Undefined Diastereomer Mixture vs. Defined (1R,3R) Racemate

CAS 2138038-56-7 is registered as a compound with undefined stereochemistry (InChIKey ending in '-UHFFFAOYSA-N'), indicating it contains all four possible diastereomers arising from the two chiral centers at positions 1 and 3. In contrast, CAS 2408938-03-2 explicitly defines the (1R,3R) relative configuration (InChIKey ending in '-NXEZZACHSA-N') and is supplied as a racemic mixture of only two enantiomers . For asymmetric synthesis applications, the undefined mixture introduces four distinct chemical entities into a reaction, complicating product analysis and potentially reducing the yield of the desired diastereomer by a factor of approximately two compared to the defined racemate.

Stereochemistry Chiral Synthesis Medicinal Chemistry

Hydrogen-Bond Donor Capacity: 3-Hydroxy vs. 3-Oxo Analog

The target compound contains a secondary alcohol (-OH) at position 3, contributing one additional hydrogen-bond donor (HBD) compared to the 3-oxo analog CAS 2137629-61-7, which features a ketone at the same position. The computed HBD count for the target compound is 2 (one from the carbamate N-H and one from the 3-OH), whereas the 3-oxo analog has an HBD count of 1 . In the context of HIV-1 protease inhibitor design, oxaspirocyclic P2 ligands form unconventional C-H…O and N-H…π interactions with the backbone; the additional HBD from the 3-OH could enable supplementary hydrogen-bonding contacts in the S2 subsite .

Hydrogen Bonding Drug Design Ligand-Receptor Interactions

Regiochemical Positioning of the Carbamate: 1-yl vs. 2-yl Substitution

The carbamate group in CAS 2138038-56-7 is attached at the 1-position of the spirocyclic core, placing the Boc-protected amine directly adjacent to the spiro junction. In the 2-yl regioisomer (CAS 2168870-40-2), the carbamate is positioned one carbon away from the junction, altering the spatial presentation of the amine by approximately 1.5 Å and changing the dihedral angle relative to the tetrahydrofuran oxygen . This regiochemical difference impacts the trajectory of the Boc-NH vector, which is critical for binding interactions in enzyme pockets where the P2 ligand orientation is constrained by the S2 subsite geometry .

Regiochemistry Spirocyclic Scaffolds Structure-Activity Relationship

Synthetic Versatility: Hydroxy Group as a Derivatization Handle vs. Ketone or Deoxygenated Analogs

The 3-hydroxy group in CAS 2138038-56-7 enables direct derivatization via esterification, etherification, sulfonylation, or oxidation to the ketone, providing a divergent synthetic node. The 3-oxo analog (CAS 2137629-61-7) lacks the nucleophilic hydroxyl and cannot directly access ether or ester conjugates without reduction first. Enamine's oxa-spirocycle platform has demonstrated that incorporation of oxygen into the spirocyclic framework can improve aqueous solubility by up to 40-fold and reduce lipophilicity (lower logD) compared to all-carbon spirocycles; the hydroxy substituent further enhances these physicochemical benefits .

Derivatization Click Chemistry Prodrug Design

Evidence-Driven Application Scenarios for tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate CAS 2138038-56-7


Broad-Spectrum Stereochemical Screening in HIV-1 Protease Inhibitor Lead Discovery

When the goal is to rapidly sample all four possible diastereomeric configurations around the 7-oxaspiro[3.5]nonane core in a single parallel synthesis run, CAS 2138038-56-7 provides the undefined mixture of stereoisomers. This allows the identification of the most active diastereomer without the need to purchase four separate chiral intermediates. The oxaspirocyclic carbamate class has demonstrated subnanomolar HIV-1 protease inhibitory activity (Ki = 0.22 nM for optimized inhibitor GRL-07524), with stereochemistry of the spirocyclic P2 ligand being a critical determinant of potency . Following initial hit identification, the active stereoisomer can be resynthesized from the defined (1R,3R) racemate (CAS 2408938-03-2) or via chiral resolution.

Divergent Synthesis of Ether and Ester Prodrug Libraries

The 3-hydroxy group enables direct O-alkylation or O-acylation to generate ether-linked or ester-linked prodrugs, respectively. The Boc-protected amine at the 1-position remains intact under standard Williamson ether synthesis or Steglich esterification conditions, allowing sequential functionalization. This divergency is not possible with the 3-oxo analog CAS 2137629-61-7, which requires a separate reduction step prior to derivatization, adding at least one synthetic step and reducing overall yield . The oxa-spirocyclic scaffold has been shown to improve aqueous solubility by up to 40-fold compared to all-carbon spirocycles, a property that is further enhanced by the hydroxy substituent .

Conformationally Constrained Fragment Library Construction Targeting the S2 Subsite

For fragment-based drug discovery programs targeting protease S2 subsites, the rigid spirocyclic framework of CAS 2138038-56-7 restricts the conformational freedom of the Boc-amine vector, pre-organizing the ligand for binding. X-ray crystallographic studies of oxaspirocyclic carbamate-bound HIV-1 protease reveal unconventional C-H…O interactions with the Gly48' backbone and N-H…π contacts in the S2 subsite . The 1-yl carbamate attachment positions the amine directly adjacent to the spiro junction, presenting a distinct vector compared to 2-yl or 5-yl regioisomers, which may be critical for achieving the optimal binding pose in a given protease target.

Spirocyclic Core Intermediate for Chiral Ligand Synthesis

The oxaspiro[3.5]nonane skeleton serves as a chiral scaffold for the construction of enantioselective catalysts and ligands. Patents have demonstrated the resolution of related oxaspirocyclic ketones using chiral auxiliaries such as (S)-tert-butyl sulfinamide to access enantiopure building blocks . CAS 2138038-56-7, with its hydroxy group, can be oxidized to the ketone for resolution or directly employed as a chiral alcohol in Mitsunobu inversions, offering a flexible entry point into enantioselective synthesis pathways.

Quote Request

Request a Quote for tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.